molecular formula C7H3F3I2O B14061052 1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene

1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene

Cat. No.: B14061052
M. Wt: 413.90 g/mol
InChI Key: DGQLXJMUKMKNER-UHFFFAOYSA-N
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Description

1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene is an organic compound with the molecular formula C7H3F3I2O and a molecular weight of 413.90 g/mol . This compound is characterized by the presence of difluoromethoxy, diiodo, and fluorobenzene functional groups, making it a unique and interesting subject for chemical research.

Preparation Methods

The synthesis of 1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene involves several steps, typically starting with the fluorination of a benzene ring followed by the introduction of difluoromethoxy and diiodo groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination: Introduction of fluorine atoms to the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether in the presence of a base such as potassium carbonate.

    Iodination: Introduction of iodine atoms using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones. Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds. Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and iodine groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H3F3I2O

Molecular Weight

413.90 g/mol

IUPAC Name

1-(difluoromethoxy)-3-fluoro-2,5-diiodobenzene

InChI

InChI=1S/C7H3F3I2O/c8-4-1-3(11)2-5(6(4)12)13-7(9)10/h1-2,7H

InChI Key

DGQLXJMUKMKNER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)I)F)I

Origin of Product

United States

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